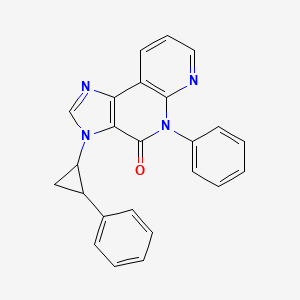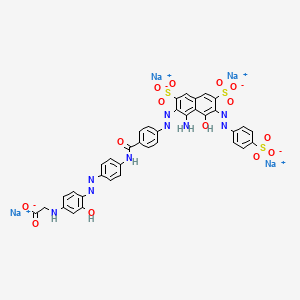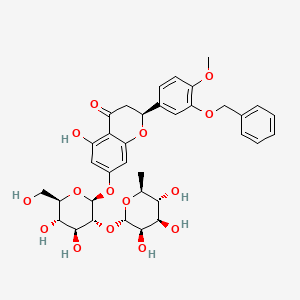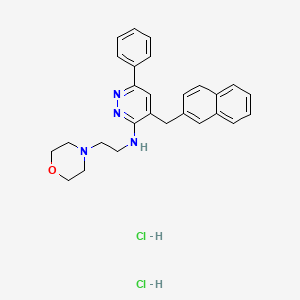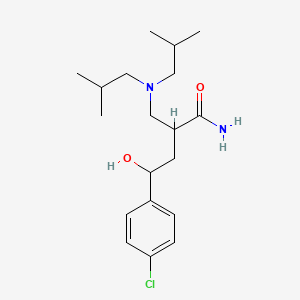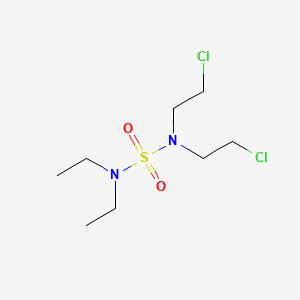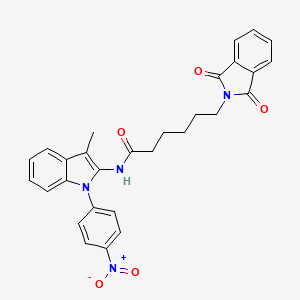
Cdr2.ame(39-44)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdr2.ame(39-44) is a synthetic compound derived from the complementarity determining region 2 (CDR2) of the CD4 protein. This compound is designed to mimic the structure of the CDR2 region and has been modified to enhance its binding affinity and stability. It is primarily used in research to study the interactions between CD4 and other proteins, such as the human immunodeficiency virus (HIV) envelope protein gp120 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdr2.ame(39-44) involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of Cdr2.ame(39-44) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cdr2.ame(39-44) primarily undergoes binding interactions rather than traditional chemical reactions. It is designed to interact with specific proteins, such as gp120, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Common Reagents and Conditions
The synthesis of Cdr2.ame(39-44) involves reagents such as DIC, HOBt, and various protected amino acids. The reaction conditions typically include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent side reactions .
Major Products Formed
The major product formed from the synthesis of Cdr2.ame(39-44) is the peptide itself. There are no significant by-products as the synthesis is designed to be highly specific and efficient .
Wissenschaftliche Forschungsanwendungen
Cdr2.ame(39-44) has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and protein interactions.
Wirkmechanismus
Cdr2.ame(39-44) exerts its effects by binding to specific regions of target proteins, such as gp120. This binding inhibits the interaction between gp120 and CD4, thereby preventing the entry of HIV into T-cells. The molecular targets involved include the CD4 receptor and the gp120 protein of HIV .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cdr3.ame(82-89): Another synthetic peptide derived from the CDR3 region of CD4, used to study similar interactions with gp120.
Cdr1.ame(50-55): A peptide derived from the CDR1 region of CD4, also used in research on protein interactions.
Uniqueness
Cdr2.ame(39-44) is unique in its specific binding affinity and stability, making it a valuable tool in research on CD4 and HIV interactions. Its design allows for precise modulation of protein interactions, providing insights into the mechanisms of immune response and viral infection .
Eigenschaften
CAS-Nummer |
187826-36-4 |
|---|---|
Molekularformel |
C53H70N12O15S2 |
Molekulargewicht |
1179.3 g/mol |
IUPAC-Name |
(2S)-2-[[(4R,7S,10S,13S,19S,22S,25R)-22-(2-amino-2-oxoethyl)-19-(3-amino-3-oxopropyl)-25-[[(2S)-2-amino-3-phenylpropanoyl]amino]-10-benzyl-13-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C53H70N12O15S2/c1-28(2)19-35-47(73)65-41(52(78)63-38(53(79)80)22-31-13-15-32(67)16-14-31)27-82-81-26-40(64-45(71)33(54)20-29-9-5-3-6-10-29)51(77)62-37(23-43(56)69)49(75)59-34(17-18-42(55)68)46(72)57-24-44(70)58-39(25-66)50(76)61-36(48(74)60-35)21-30-11-7-4-8-12-30/h3-16,28,33-41,66-67H,17-27,54H2,1-2H3,(H2,55,68)(H2,56,69)(H,57,72)(H,58,70)(H,59,75)(H,60,74)(H,61,76)(H,62,77)(H,63,78)(H,64,71)(H,65,73)(H,79,80)/t33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
InChI-Schlüssel |
JBOCLVKPAPDZIX-JBRKIFEHSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CO)CCC(=O)N)CC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O |
Kanonische SMILES |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CO)CCC(=O)N)CC(=O)N)NC(=O)C(CC3=CC=CC=C3)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



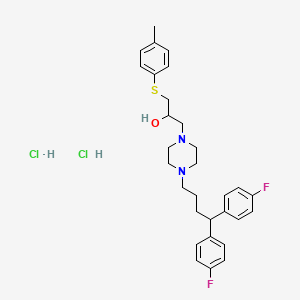
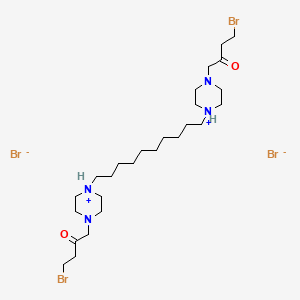
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-thiazol-5-ylphenyl)methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B12744914.png)

